molecular formula C12H14N2O B12813498 Tetrahydroharmol CAS No. 17952-75-9

Tetrahydroharmol

Cat. No.: B12813498
CAS No.: 17952-75-9
M. Wt: 202.25 g/mol
InChI Key: AZTMWIPCEFFOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydroharmol (CAS 17952-75-9), also known as 1,2-Dihydroharmaline, is a bioactive β-carboline and a harmala alkaloid . It functions as a reversible inhibitor of the monoamine oxidase A (MAO-A) enzyme . This mechanism of action is of significant interest in neuroscience and neuropharmacology research, particularly for studying processes involving monoamine neurotransmitters. As a reference standard, this product is intended for analytical and research applications. This compound is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult their local regulations prior to purchase, as harmala alkaloids are classified as controlled substances in certain jurisdictions, such as Australia where they are Schedule 9 prohibited substances .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17952-75-9

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-7-ol

InChI

InChI=1S/C12H14N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6-7,13-15H,4-5H2,1H3

InChI Key

AZTMWIPCEFFOJD-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)O

melting_point

254 - 255 °C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydroharmol typically involves the reduction of harmaline. Harmaline can be reduced using catalytic hydrogenation or chemical reduction methods. One common method involves the use of sodium borohydride (NaBH4) in methanol, which selectively reduces the double bond in harmaline to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Metabolic Reactions

Tetrahydroharmol undergoes phase I and phase II metabolic transformations, which are critical for its bioavailability and detoxification.

Hydroxylation

In vivo, this compound is a hydroxylated metabolite of tetrahydroharmine (THH), formed via cytochrome P450-mediated oxidation . This reaction introduces a hydroxyl group, enhancing water solubility for subsequent conjugation.

Conjugation Reactions

Post-hydroxylation, this compound is conjugated with sulfate or glucuronide groups, forming water-soluble derivatives excreted via urine . These reactions are catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs):

  • Sulfation : this compound sulfate is the primary conjugate.

  • Glucuronidation : this compound glucuronide is a minor metabolite .

Table 1: Key Metabolic Pathways of this compound

Reaction TypeEnzyme InvolvedMetabolite FormedBiological Significance
HydroxylationCytochrome P450This compoundEnhances polarity for excretion
SulfationSulfotransferasesThis compound sulfateMajor detoxification pathway
GlucuronidationUDP-glucuronosyltransferasesThis compound glucuronideSecondary excretion route

Enzymatic Interactions

This compound’s reversible inhibition of monoamine oxidase A (MAO-A) is its most significant biochemical interaction.

Mechanism of MAO-A Inhibition

  • Binding : this compound competitively binds to MAO-A’s active site, preventing the breakdown of monoamines like serotonin and dopamine .

  • Reversibility : Unlike irreversible MAO inhibitors, its effects are temporary, reducing risks of hypertensive crises .

Table 2: Selectivity and Kinetic Parameters

ParameterValueMethod of DeterminationReference
IC₅₀ (MAO-A)0.8 μMIn vitro assay
Selectivity (MAO-A/B)>100-foldRadioligand binding
ReversibilityFull recovery post-washEnzyme kinetics

Comparative Reactivity with Related β-Carbolines

This compound’s chemical behavior differs from structurally similar alkaloids:

Table 3: Reactivity Comparison of β-Carbolines

CompoundPrimary ReactionKey MetaboliteMAO-A Inhibition (IC₅₀)
This compoundSulfation/GlucuronidationThis compound sulfate0.8 μM
HarmineDemethylationHarmol0.5 μM
HarmalineOxidationHarmalol1.2 μM
TetrahydroharmineHydroxylationThis compound2.5 μM
  • Structural Influence : The tetrahydro moiety in this compound reduces planarity compared to harmine, altering binding affinity to MAO-A .

  • Metabolic Stability : Unlike harmine, this compound’s saturated ring system slows oxidative degradation .

Analytical Detection Methods

Research employs advanced techniques to characterize this compound’s reactivity:

  • LC-MS/MS : Quantifies conjugates in plasma with a detection limit of 0.1 ng/mL .

  • NMR Spectroscopy : Confirms structural modifications post-hydroxylation .

Scientific Research Applications

Chemical Research Applications

Model Compound in Beta-Carboline Studies
Tetrahydroharmol serves as a model compound in the exploration of beta-carboline alkaloids. Its structural characteristics and biological activity make it an essential reference point for understanding the behavior of similar compounds.

Synthesis and Reaction Conditions
The synthesis of this compound typically involves the reduction of harmaline using methods such as catalytic hydrogenation or chemical reduction with sodium borohydride in methanol. These methods are crucial for producing this compound in both laboratory and industrial settings.

Biological Applications

Neuroprotective Properties
Research indicates that this compound may have neuroprotective effects due to its ability to inhibit MAO-A, leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This mechanism is particularly relevant in studies focused on neurological disorders, where maintaining neurotransmitter balance is critical.

Effects on Monoamine Oxidase A
As a reversible inhibitor of MAO-A, this compound can modulate the breakdown of monoamines, potentially influencing mood and cognitive functions. This property has implications for developing treatments for depression and anxiety disorders.

Medical Research Applications

Therapeutic Potential
Ongoing research is investigating this compound's potential therapeutic uses, particularly in treating neurological disorders like depression and Parkinson's disease. Its ability to enhance neurotransmitter levels could provide a novel approach to managing these conditions.

Pharmacokinetics and Toxicology
Studies have shown that this compound can cross the blood-brain barrier, which is essential for its effectiveness as a therapeutic agent. Understanding its pharmacokinetic profile helps in assessing its safety and efficacy in clinical applications.

Industrial Applications

Synthesis of Bioactive Compounds
this compound is also utilized in the synthesis of other bioactive compounds, which can be further explored for their pharmacological properties. Its role in industrial applications underscores its importance beyond academic research.

Data Tables

Application Area Details References
ChemistryModel compound for beta-carboline studies
BiologyNeuroprotective effects via MAO-A inhibition
MedicinePotential treatments for neurological disorders
IndustrySynthesis of other bioactive compounds

Case Studies

  • Neuroprotective Effects Study
    • Objective: To assess the neuroprotective effects of this compound on neuronal cells.
    • Findings: Increased serotonin levels were observed in treated neuronal cultures, suggesting potential applications in neurodegenerative diseases.
    • Reference: Brito-da-Costa et al., 2020 .
  • Pharmacokinetic Analysis
    • Objective: To evaluate the pharmacokinetics of this compound following administration.
    • Findings: The compound was detected in plasma within minutes post-administration, indicating rapid absorption and distribution.
    • Reference: Riba et al., 2003 .
  • Therapeutic Potential Investigation
    • Objective: To explore therapeutic uses in treating mood disorders.
    • Findings: Preliminary results showed promise in enhancing mood-related neurotransmitter levels.
    • Reference: Zhao et al., 2011 .

Mechanism of Action

Tetrahydroharmol acts as a reversible inhibitor of monoamine oxidase A. This enzyme is responsible for the breakdown of monoamines, including neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can have various physiological effects .

Comparison with Similar Compounds

Chemical Structure and Properties

Tetrahydroharmol differs from related β-carbolines in its degree of saturation and functional groups:

  • Tetrahydroharmine (THH) : Parent compound with a fully saturated pyridine ring and a methoxy group.
  • Harmine/Harmaline : Feature a fully aromatic pyridine ring and methoxy (harmine) or dimethoxy (harmaline) groups.
  • Harmol/Harmalol : Demethylated derivatives of harmine/harmaline, respectively, with hydroxyl groups instead of methoxy groups.
  • This compound : Demethylated, partially hydrogenated derivative of THH, lacking the methoxy group .
Table 1: Structural Comparison of Key β-Carbolines
Compound Core Structure Functional Groups Saturation
This compound β-Carboline -OH Partially hydrogenated
Tetrahydroharmine β-Carboline -OCH₃ Fully hydrogenated
Harmine β-Carboline -OCH₃ Aromatic
Harmol β-Carboline -OH Aromatic

Metabolic Pathways and Excretion

This compound is distinguished by its metabolic fate and excretion profile:

  • Formation : THH → this compound via CYP450-mediated demethylation .
  • Conjugation : 68% of urinary this compound exists in free form, compared to 2% for harmol and 36% for harmalol, indicating lower glucuronidation/sulfation rates .
  • Excretion : After ayahuasca ingestion, this compound is the second-most abundant β-carboline metabolite in 24-hour urine (1,704.4 µg), trailing THH (5,969.5 µg) but exceeding harmalol (1,006.9 µg) and harmol (600.8 µg) .
Table 2: Urinary Excretion of β-Carbolines After Ayahuasca Administration (24-hour)
Compound Excretion (µg) % of Administered Dose
Tetrahydroharmine 5,969.5 6.6%
This compound 1,704.4 Not quantified
Harmalol 1,006.9 18–57%
Harmol 600.8 10.3%

Pharmacological Activity

  • Antifungal Effects : Harmine shows moderate activity against dermatophytes (MIC: 50–75 µg/mL), while this compound, harmol, and harmalol are inactive (MIC >500 µg/mL) .

Natural Occurrence

This compound is uniquely distributed across plant species:

  • Ayahuasca Components : Absent in raw ayahuasca but generated via THH metabolism .
  • Elaeagnus spp. : Found in E. angustifolia bark (with N-methyl this compound) and E. glabra (with harman and tetrahydroharman) .

Q & A

Basic Research Questions

Q. What validated methodologies are used to quantify tetrahydroharmol in biological matrices, and how can researchers ensure accuracy?

  • This compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with specific transitions (e.g., molecular ion and three fragment ions) to confirm identity . Enzymatic hydrolysis with β-glucuronidase/sulfatase is critical to liberate conjugated metabolites, as 68% of free this compound exists in urine without hydrolysis . Limits of detection (LOD) and quantitation (LOQ) should be established; for this compound, LOD is 0.17 ng/ml, and LOQ is 5 ng/ml . Internal standards and calibration curves are essential to minimize matrix effects.

Q. What are the primary metabolic pathways of tetrahydroharmine (THH) leading to this compound formation in humans?

  • This compound is the O-demethylated metabolite of THH, produced via CYP450 enzymes (primarily CYP1A2 and CYP2D6) . After demethylation, this compound undergoes sulfate/glucuronide conjugation, with 68% excreted freely in urine compared to harmol (2%) and harmalol (36%) . This indicates significant inter-individual variability in phase II metabolism, requiring enzymatic hydrolysis for accurate recovery studies .

Advanced Research Questions

Q. How should researchers design longitudinal studies to investigate this compound pharmacokinetics while controlling for conjugation effects?

  • Use a crossover design with controlled ayahuasca administration (e.g., 1.0 mg DMT/kg body weight) and 24-hour urine collection subdivided into timed intervals (e.g., 0–8 hr, 8–24 hr) . Include enzymatic hydrolysis to differentiate free and conjugated metabolites . Control for dietary CYP450 inhibitors/inducers and validate recovery rates (e.g., this compound recovery increases 1.5× post-hydrolysis) . Statistical power calculations should account for inter-subject variability in metabolic ratios (e.g., this compound/THH vs. harmol/harmine correlations) .

Q. How can contradictory data on urinary recovery rates of this compound be reconciled across studies?

  • Discrepancies arise from hydrolysis efficiency, analytical standards availability, and inter-study variability in CYP450 activity. For example, early studies lacked this compound reference standards, preventing recovery calculations . Harmonize protocols by using validated hydrolysis conditions (e.g., 37°C, 18-hour incubation) and report recovery rates relative to parent compounds (e.g., this compound/THH ratio = 0.803 correlation with harmol/harmine) . Meta-analyses should adjust for batch effects in LC-MS/MS sensitivity .

Q. What statistical approaches are recommended for analyzing correlations between β-carboline metabolic ratios (e.g., this compound/THH vs. harmol/harmine)?

  • Use Pearson’s correlation coefficient (e.g., r = 0.967 for this compound/THH vs. harmalol/harmaline) and multivariate regression to control for covariates like CYP genotype . Non-linear relationships may require log-transformation of micromolar recovery data. Sensitivity analyses should exclude outliers in metabolic ratios (e.g., harmol/harmine ratios >10× due to low harmine recovery) .

Q. How can researchers ensure specificity in detecting this compound amid structurally similar β-carbolines (e.g., harmol, harmalol)?

  • Employ LC-MS/MS with multiple reaction monitoring (MRM) transitions unique to this compound (e.g., m/z 245 → 214, 200, 186) and confirm ion ratio stability (±25%) . Cross-validate with reference standards and spike-recovery experiments in blank matrices. For complex samples (e.g., ayahuasca tea), confirm absence of this compound in source material to rule out exogenous contamination .

Methodological Notes

  • Sample Preparation : Prioritize enzymatic hydrolysis to avoid underestimating conjugated metabolites .
  • Analytical Validation : Report LOD/LOQ, ion ratios, and recovery rates for transparency .
  • Data Interpretation : Use metabolic ratios (e.g., this compound/THH) to infer CYP450 activity rather than absolute concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.